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Cat. No.: B087163 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals encountering

nucleic acid contamination during protein purification protocols that utilize Sarkosyl.

Frequently Asked Questions (FAQs)
Q1: Why is my protein sample highly viscous after cell lysis with Sarkosyl?

High viscosity in your protein lysate is a common indicator of significant nucleic acid (DNA)

contamination.[1][2] During cell lysis, genomic DNA is released and the long strands create a

viscous, gel-like consistency, which can interfere with subsequent purification steps.[2][3]

Q2: How can I detect and quantify nucleic acid contamination in my protein sample?

There are two primary methods for detecting and quantifying nucleic acid contamination:

UV-Vis Spectrophotometry (A260/A280 Ratio): This is a quick and common method. Nucleic

acids have a maximum absorbance at 260 nm, while proteins absorb maximally at 280 nm.

[4][5] The ratio of the absorbance at these two wavelengths (A260/A280) can indicate the

purity of your sample. A ratio of ~0.6 is generally indicative of a pure protein sample, while a

ratio of ~1.8 suggests pure DNA.[3][6] Ratios significantly above 0.6 in a protein prep

suggest nucleic acid contamination.
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Agarose Gel Electrophoresis: This method provides a visual confirmation of nucleic acid

contamination.[7][8][9][10][11] Running a sample of your purified protein on an agarose gel

and staining with a nucleic acid dye (e.g., ethidium bromide or SYBR Green) will reveal the

presence of contaminating DNA or RNA, which will appear as distinct bands or a smear.

Q3: What are the most common methods to remove nucleic acid contamination?

The most common and effective methods for removing nucleic acid contamination include:

Enzymatic Digestion: Using nucleases like DNase I, RNase A, or Benzonase to degrade

DNA and RNA into smaller fragments.[12]

Precipitation: Using agents like Polyethyleneimine (PEI) to precipitate nucleic acids, which

can then be removed by centrifugation.[13][14]

Chromatography: Employing techniques like anion-exchange chromatography, where the

negatively charged nucleic acids bind tightly to the positively charged resin.[15][16]

Q4: Can the lysis method itself help reduce nucleic acid contamination issues?

Yes, the choice of lysis method can impact the extent of the problem. Harsh lysis methods like

sonication can shear genomic DNA into smaller fragments, which might be easier to remove

than long, intact strands.[1] However, it's a trade-off as smaller fragments can sometimes be

more challenging to separate from the protein of interest in subsequent steps.
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Problem Possible Cause Troubleshooting Steps

High Viscosity of Lysate
High concentration of genomic

DNA released during cell lysis.

1. Enzymatic Treatment: Add

DNase I or Benzonase to the

lysis buffer to digest the DNA.

[12] 2. Mechanical Shearing:

Use sonication or a French

press to physically break up

the DNA. 3. Increase Salt

Concentration: High salt can

help to reduce the viscosity by

altering the conformation of the

DNA.[17]

Low A260/A280 Ratio (<1.5 for

DNA, <1.8 for RNA)

Significant protein

contamination in a nucleic acid

prep, or residual phenol from

extraction.

This is less of a concern for

protein purification and more

for nucleic acid purification.

However, if you are analyzing

the removed nucleic acids, this

indicates they are not pure.

High A260/A280 Ratio (>0.7

for protein)

Significant nucleic acid

contamination in the purified

protein sample.

1. Optimize Nuclease

Treatment: Ensure optimal

conditions for your nuclease

(e.g., correct concentration of

Mg²⁺ for DNase I).[18] 2.

Introduce a Polishing Step:

Add an anion-exchange

chromatography step to your

purification workflow.[15] 3.

PEI Precipitation: Perform a

polyethyleneimine precipitation

to remove nucleic acids.[13]

Protein Loss During Nucleic

Acid Removal

Co-precipitation of the target

protein with nucleic acids

(especially with PEI). The

protein of interest may bind to

the nucleic acids.

1. Optimize PEI Concentration:

Perform a titration to find the

optimal PEI concentration that

precipitates nucleic acids

without significant protein loss.
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[13] 2. Increase Salt

Concentration: High salt

concentrations can disrupt

protein-nucleic acid

interactions before

precipitation or

chromatography. 3. Use a

Different Method: Switch to

enzymatic digestion or anion-

exchange chromatography.

Nuclease Inefficiency

Incorrect buffer conditions

(e.g., presence of EDTA for

DNase I), insufficient enzyme

concentration, or suboptimal

temperature.

1. Check Buffer Compatibility:

Ensure your lysis buffer does

not contain inhibitors for the

chosen nuclease (e.g., EDTA

inhibits DNase I).[18] 2.

Optimize Enzyme

Concentration and Incubation

Time: You may need to

increase the amount of

nuclease or the incubation

time.[3] 3. Verify Temperature

and pH: Ensure the digestion

is performed at the optimal

temperature and pH for the

nuclease.

Data Presentation: Comparison of Nucleic Acid
Removal Methods
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Method Principle Advantages Disadvantages
Typical

Efficiency

DNase I/RNase

A Digestion

Enzymatic

degradation of

DNA and RNA

into smaller

fragments.

Specific for

nucleic acids.

Can be

performed

directly in the

lysate.

Requires specific

buffer conditions

(e.g., Mg²⁺ for

DNase I). The

enzyme itself is a

protein

contaminant that

may need to be

removed. Can be

costly.

High, can

achieve >90%

removal of DNA

and RNA.

Benzonase

Nuclease

A genetically

engineered

endonuclease

that degrades all

forms of DNA

and RNA.

Broad specificity

for all nucleic

acid forms.

Effective over a

wide range of

conditions.

Relatively

expensive.

Requires Mg²⁺

for activity.

Very high, can

reduce nucleic

acid

contamination to

pg/dose levels

required for

therapeutics.[2]

Polyethyleneimin

e (PEI)

Precipitation

A cationic

polymer that

binds to the

negatively

charged nucleic

acids, causing

them to

precipitate.

Inexpensive and

effective for

large-scale

preparations.

Can co-

precipitate acidic

proteins. The

optimal

concentration

needs to be

determined

empirically.

Residual PEI can

interfere with

downstream

steps.[19][20]

High, can

remove the

majority of

nucleic acids.

Anion-Exchange

Chromatography

(AEX)

Separation

based on charge.

Negatively

charged nucleic

Highly effective

for separating

nucleic acids

from neutral or

Less effective for

acidic proteins

which may also

bind to the resin.

Very high, can

result in >3 logs

of DNA removal.

[2]
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acids bind

strongly to the

positively

charged resin.

basic proteins.

Can be

integrated into a

multi-step

purification

workflow.

May require

buffer exchange

before and after.

Experimental Protocols
Protocol 1: DNase I Digestion of Nucleic Acid
Contamination

Prepare the Lysate: After cell lysis in a Sarkosyl-based buffer, clarify the lysate by

centrifugation to remove cell debris.

Adjust Buffer Conditions: Ensure the lysate contains a final concentration of 1-10 mM MgCl₂.

If your buffer contains a chelating agent like EDTA, it will inhibit DNase I and must be

removed or counteracted.

Add DNase I: Add DNase I (RNase-free) to a final concentration of 10-20 µg/mL.

Incubate: Incubate the mixture at 37°C for 15-30 minutes with gentle agitation.[21] Monitor

the viscosity; it should decrease significantly.

Stop the Reaction: To stop the reaction, add EDTA to a final concentration of 5 mM.[22]

Proceed with Purification: Continue with your protein purification protocol. The digested

nucleic acid fragments will be removed during subsequent chromatography steps.

Protocol 2: Benzonase Nuclease Treatment
Prepare the Lysate: Following cell lysis with a Sarkosyl-containing buffer, clarify the lysate by

centrifugation.

Add Benzonase and Mg²⁺: Add Benzonase Nuclease to a final concentration of 25-50

units/mL of lysate. Ensure the presence of 1-2 mM Mg²⁺ for optimal activity.[18]
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Incubate: Incubate at room temperature or 37°C for 30-60 minutes, or until the viscosity is

reduced.[23]

Proceed with Purification: The small, digested nucleic acid fragments will be separated from

the protein of interest during subsequent purification steps.

Protocol 3: Polyethyleneimine (PEI) Precipitation
Prepare PEI Stock Solution: Prepare a 10% (w/v) solution of PEI and adjust the pH to 7.5

with HCl.

Titrate PEI Concentration: To avoid co-precipitation of your target protein, perform a small-

scale titration. In separate tubes, add increasing concentrations of the 10% PEI stock

solution (e.g., 0.1% to 1.0% final concentration) to aliquots of your clarified lysate.[14]

Incubate and Centrifuge: Incubate on ice for 30 minutes with gentle stirring.[14] Centrifuge at

>10,000 x g for 15-20 minutes.

Analyze Supernatant: Analyze the supernatant from each titration point by SDS-PAGE to

determine the highest concentration of PEI that precipitates nucleic acids without significant

loss of your target protein.

Scale-Up: Add the determined optimal concentration of PEI dropwise to your bulk lysate

while stirring gently on ice. Incubate for 30 minutes.

Pellet Nucleic Acids: Centrifuge the lysate at >10,000 x g for 20-30 minutes to pellet the PEI-

nucleic acid complexes.

Collect Supernatant: Carefully collect the supernatant containing your protein for further

purification.

Protocol 4: Anion-Exchange Chromatography (AEX) for
Nucleic Acid Removal

Select Resin and Buffer: Choose a strong anion-exchange resin (e.g., Q-sepharose). The pH

of the buffer should be such that your protein of interest has a neutral or net positive charge,

while nucleic acids remain strongly negatively charged (typically pH 7.0-8.5).
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Equilibrate the Column: Equilibrate the AEX column with a low-salt buffer (e.g., 20-50 mM

NaCl).

Load the Sample: Load your clarified protein lysate onto the equilibrated column. The nucleic

acids will bind to the positively charged resin.

Collect Flow-Through: If your protein is neutral or positively charged at the working pH, it will

not bind to the resin and will be collected in the flow-through.

Wash the Column: Wash the column with the equilibration buffer to elute any weakly bound

contaminants.

Elute (if necessary): If your protein of interest has a weak negative charge and binds to the

column, it can be eluted with a step or gradient of increasing salt concentration. Nucleic

acids will bind more tightly and elute at a much higher salt concentration.[16]

Regenerate the Column: After use, regenerate the column with a high-salt buffer (e.g., 1-2 M

NaCl) to remove the tightly bound nucleic acids.
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Caption: Experimental workflow for nucleic acid removal.
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Caption: Troubleshooting decision tree.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. biology.stackexchange.com [biology.stackexchange.com]

2. bio-rad.com [bio-rad.com]

3. benchchem.com [benchchem.com]

4. neb.com [neb.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b087163?utm_src=pdf-body-img
https://www.benchchem.com/product/b087163?utm_src=pdf-custom-synthesis
https://biology.stackexchange.com/questions/2783/how-do-i-deal-with-sticky-and-viscous-samples-from-cell-lysates
https://www.bio-rad.com/webroot/web/pdf/psd/literature/Bulletin_6881.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Managing_DNA_Contamination_and_Viscosity_in_Bacterial_Lysates.pdf
https://www.neb.com/en/-/media/nebus/files/application-notes/technote_mvs_analysis_of_nucleic_acid_concentration_and_purity.pdf?rev=c24cea043416420d84fb6bf7b554dbbb&hash=09004EB6A516A960025243A057F9B7FB
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Comprehensive Nucleic Acid Quality Control-Total Solutions for Molecular Experiment
Issues-Blue-Ray Biotech [blue-raybio.com]

6. Purity Ratios | Nucleic Acid Ratios | Technical Note 130 [denovix.com]

7. Insoluble Protein Purification with Sarkosyl: Facts and Precautions | Springer Nature
Experiments [experiments.springernature.com]

8. researchgate.net [researchgate.net]

9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

10. Insoluble protein purification with sarkosyl: facts and precautions. | Semantic Scholar
[semanticscholar.org]

11. Insoluble protein purification with sarkosyl: facts and precautions - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. Removing nucleic acids from nucleoid-associated proteins purified by affinity column -
PMC [pmc.ncbi.nlm.nih.gov]

13. Small scale His-Tag purification under nature conditions [wolfson.huji.ac.il]

14. Polyethyleneimine precipitation protocol [bio.net]

15. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

16. researchgate.net [researchgate.net]

17. researchgate.net [researchgate.net]

18. lifetechindia.com [lifetechindia.com]

19. Rapid and Efficient Purification of RNA-Binding Proteins: Application to HIV-1 Rev - PMC
[pmc.ncbi.nlm.nih.gov]

20. Elimination of the polyethylenimine - Protein Expression and Purification [protocol-
online.org]

21. toolsbiotech.com [toolsbiotech.com]

22. neb.com [neb.com]

23. Current Protocols in Protein Science Unit 26.5 (ms# CP-09-0158) TimeSTAMP tagging of
newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: Addressing Nucleic Acid
Contamination in Sarkosyl-Based Protein Purification]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b087163#addressing-nucleic-acid-
contamination-in-sarkosyl-based-protein-purification]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.blue-raybio.com/en/blog/Comprehensive-Nucleic-Acid-Quality-Control-Total-Solutions-for-Molecular-Experiment-Issues
https://www.blue-raybio.com/en/blog/Comprehensive-Nucleic-Acid-Quality-Control-Total-Solutions-for-Molecular-Experiment-Issues
https://www.denovix.com/tn-130-purity-ratios-explained/
https://experiments.springernature.com/articles/10.1007/978-1-62703-691-7_12
https://experiments.springernature.com/articles/10.1007/978-1-62703-691-7_12
https://www.researchgate.net/publication/258349599_Insoluble_Protein_Purification_with_Sarkosyl_Facts_and_Precautions
https://kclpure.kcl.ac.uk/portal/en/publications/insoluble-protein-purification-with-sarkosyl-facts-and-precaution/
https://www.semanticscholar.org/paper/Insoluble-protein-purification-with-sarkosyl%3A-facts-Chisnall-Johnson/7404c6e71640c6410928e929b71f11324d6ecc26
https://www.semanticscholar.org/paper/Insoluble-protein-purification-with-sarkosyl%3A-facts-Chisnall-Johnson/7404c6e71640c6410928e929b71f11324d6ecc26
https://pubmed.ncbi.nlm.nih.gov/24203332/
https://pubmed.ncbi.nlm.nih.gov/24203332/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6706162/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6706162/
https://wolfson.huji.ac.il/purification/tagproteinpurif/dna.html
http://www.bio.net/bionet/mm/methods/1999-November/079440.html
https://currentprotocols.onlinelibrary.wiley.com/doi/10.1002/0471142727.mb0201bs42
https://www.researchgate.net/post/How_to_reduce_DNA_and_RNA_contamination_in_protein_purification
https://www.researchgate.net/post/How_can_I_reduce_the_viscosity_of_extracted_genomic_DNA
https://lifetechindia.com/pdf/M018_Benzonase_manual_N.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2624574/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2624574/
http://www.protocol-online.org/biology-forums-2/posts/7094.html
http://www.protocol-online.org/biology-forums-2/posts/7094.html
https://www.toolsbiotech.com/include/download.php?dl=L2hvbWUvaHR0cGQvdmhvc3RzL3Rvb2xzYmlvdGVjaC5jb20vaHR0cGRvY3MvYXJjaGl2ZS9kb2MvMTc0NDM3ODMyLnBkZg%3D%3D
https://www.neb.com/en/protocols/a-typical-dnase-i-reaction-protocol-m0303
https://pmc.ncbi.nlm.nih.gov/articles/PMC2853805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2853805/
https://www.benchchem.com/product/b087163#addressing-nucleic-acid-contamination-in-sarkosyl-based-protein-purification
https://www.benchchem.com/product/b087163#addressing-nucleic-acid-contamination-in-sarkosyl-based-protein-purification
https://www.benchchem.com/product/b087163#addressing-nucleic-acid-contamination-in-sarkosyl-based-protein-purification
https://www.benchchem.com/product/b087163#addressing-nucleic-acid-contamination-in-sarkosyl-based-protein-purification
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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